molecular formula C18H19NO4 B11925139 Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate

Cat. No.: B11925139
M. Wt: 313.3 g/mol
InChI Key: DGWNBMFTIRTHNJ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenylamino group, and a phenylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate typically involves the condensation of ethyl acetoacetate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 2-(4-methoxyanilino)-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C18H19NO4/c1-3-23-18(21)16(17(20)13-7-5-4-6-8-13)19-14-9-11-15(22-2)12-10-14/h4-12,16,19H,3H2,1-2H3

InChI Key

DGWNBMFTIRTHNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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